molecular formula C17H17N3O5 B2363165 Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate CAS No. 2411336-79-1

Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate

Cat. No.: B2363165
CAS No.: 2411336-79-1
M. Wt: 343.339
InChI Key: RLHKBOXCTXRTEL-BQYQJAHWSA-N
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Description

“Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate” is a compound that contains a 1,2,4-oxadiazole ring . Oxadiazole or furadi azole ring containing derivatives are an important class of heterocyclic compounds . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .


Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Physical and Chemical Properties Analysis

Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .

Mechanism of Action

The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc. as reported in the literature .

Properties

IUPAC Name

methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-23-15(22)8-7-14(21)20-9-10-24-13(11-20)16-18-17(25-19-16)12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHKBOXCTXRTEL-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CCOC(C1)C2=NOC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CCOC(C1)C2=NOC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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